3-(1-(2-(3-methoxyphenyl)acetyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one
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Overview
Description
3-{1-[2-(3-METHOXYPHENYL)ACETYL]PIPERIDIN-4-YL}-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound with a unique structure that combines several functional groups, including a methoxyphenyl group, a piperidine ring, and a triazolone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[2-(3-METHOXYPHENYL)ACETYL]PIPERIDIN-4-YL}-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multiple steps, starting from readily available precursors. One common approach involves the acylation of piperidine with 3-methoxyphenylacetyl chloride, followed by cyclization with hydrazine derivatives to form the triazolone ring. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-{1-[2-(3-METHOXYPHENYL)ACETYL]PIPERIDIN-4-YL}-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-hydroxyphenyl derivatives, while reduction of the acetyl group can produce alcohol derivatives.
Scientific Research Applications
3-{1-[2-(3-METHOXYPHENYL)ACETYL]PIPERIDIN-4-YL}-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-{1-[2-(3-METHOXYPHENYL)ACETYL]PIPERIDIN-4-YL}-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-{1-[2-(3-HYDROXYPHENYL)ACETYL]PIPERIDIN-4-YL}-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE: Similar structure but with a hydroxyl group instead of a methoxy group.
3-{1-[2-(3-CHLOROPHENYL)ACETYL]PIPERIDIN-4-YL}-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
The uniqueness of 3-{1-[2-(3-METHOXYPHENYL)ACETYL]PIPERIDIN-4-YL}-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The methoxy group, in particular, can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H26N4O3 |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
5-[1-[2-(3-methoxyphenyl)acetyl]piperidin-4-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C23H26N4O3/c1-25-23(29)27(19-8-4-3-5-9-19)22(24-25)18-11-13-26(14-12-18)21(28)16-17-7-6-10-20(15-17)30-2/h3-10,15,18H,11-14,16H2,1-2H3 |
InChI Key |
MNVLDFDKBAPFFY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)CC3=CC(=CC=C3)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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